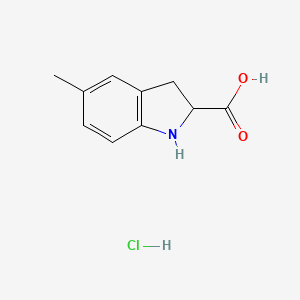
Acide 5-méthyl-2-indolinecarboxylique chlorhydrate
Vue d'ensemble
Description
5-Methyl-2-indolinecarboxylic acid hydrochloride is an organic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of indole, which is a heterocyclic aromatic compound found in many natural products. The synthesis of 5-Methyl-2-indolinecarboxylic acid hydrochloride is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole biologiquement actifs
Les dérivés d'indole sont importants en chimie médicinale en raison de leur présence dans les produits naturels et les médicaments . "Acide 5-méthyl-2-indolinecarboxylique chlorhydrate" sert de précurseur dans la synthèse de divers dérivés d'indole. Ces dérivés présentent un large éventail d'activités biologiques, notamment des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires . Le rôle du composé dans la synthèse de l'indole de Fischer est particulièrement remarquable, où il contribue à la formation de structures d'indole complexes utilisées en pharmacologie .
Développement d'agents antiviraux
La recherche a mis en évidence le potentiel des dérivés d'indole dans le développement d'agents antiviraux . La partie structurale de "this compound" peut être incorporée dans des molécules plus grandes conçues pour inhiber la réplication des virus, notamment le virus de la grippe et le virus Coxsackie B4 . Cette application est cruciale dans la lutte permanente contre les maladies virales émergentes.
Progrès dans le traitement du cancer
Les structures d'indole, dérivées de composés comme "this compound", sont explorées pour leurs propriétés anticancéreuses . Ces composés peuvent interagir avec la biologie des cellules cancéreuses, offrant de nouvelles voies de traitement et conduisant potentiellement au développement de nouveaux médicaments anticancéreux.
Microbiote intestinal et régulation métabolique
Le microbiote intestinal joue un rôle important dans la santé humaine, et les dérivés d'indole sont des métabolites importants dans ce contexte . "this compound" peut contribuer à l'étude des indoles d'origine intestinale et de leur impact sur l'homéostasie intestinale et le métabolisme hépatique, offrant des informations sur les stratégies thérapeutiques pour les maladies intestinales et hépatiques .
Inhibition enzymatique pour le développement de médicaments
Les indole carboxamides, qui peuvent être synthétisés à partir de "this compound", sont de puissants inhibiteurs enzymatiques . Ces inhibiteurs sont précieux dans le développement de médicaments, car ils peuvent moduler l'activité des enzymes impliquées dans diverses maladies, conduisant à la création de produits pharmaceutiques ciblés .
Recherche en biologie moléculaire
En biologie moléculaire, la manipulation des structures moléculaires peut conduire à des découvertes significatives. "this compound" peut être utilisé pour synthétiser des composés qui interagissent avec l'ADN ou les protéines, aidant à l'étude des processus cellulaires et au développement d'outils de biologie moléculaire .
Mécanisme D'action
Target of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives often interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
5-Methyl-2-indolinecarboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Methyl-2-indolinecarboxylic acid hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of diseases.
Cellular Effects
The effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, 5-Methyl-2-indolinecarboxylic acid hydrochloride can induce cell death in cancer cells and inhibit their growth.
Molecular Mechanism
At the molecular level, 5-Methyl-2-indolinecarboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, 5-Methyl-2-indolinecarboxylic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-Methyl-2-indolinecarboxylic acid hydrochloride, can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
5-Methyl-2-indolinecarboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing the use of 5-Methyl-2-indolinecarboxylic acid hydrochloride in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methyl-2-indolinecarboxylic acid hydrochloride within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5-Methyl-2-indolinecarboxylic acid hydrochloride in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 5-Methyl-2-indolinecarboxylic acid hydrochloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Methyl-2-indolinecarboxylic acid hydrochloride can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYBMUWMPAOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


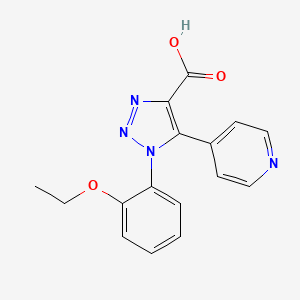
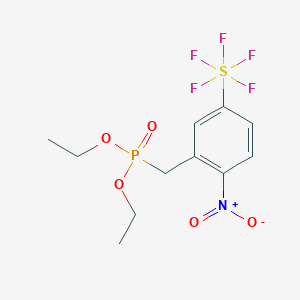
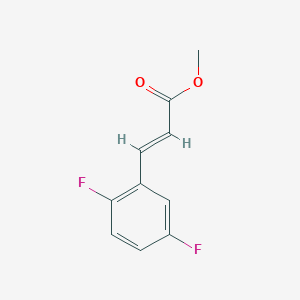

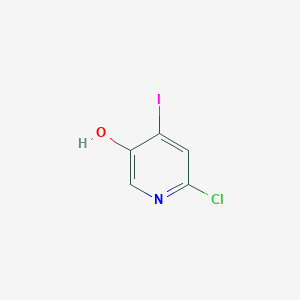
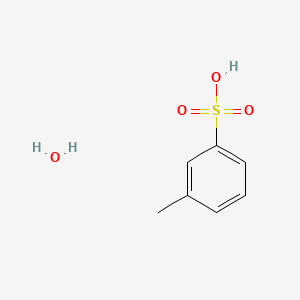
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)
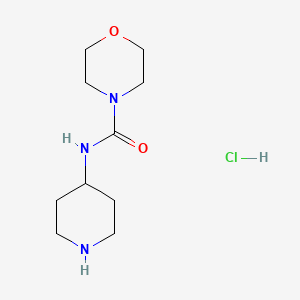
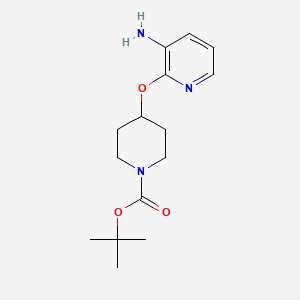

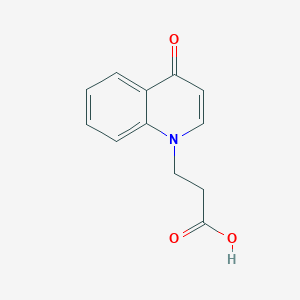
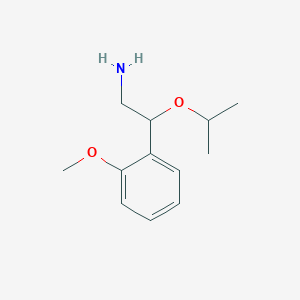
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
